molecular formula C22H20F4N4 B11447531 2-(4-Benzylpiperazin-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

2-(4-Benzylpiperazin-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B11447531
M. Wt: 416.4 g/mol
InChI Key: UFQPROCUVWBXIF-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a trifluoromethyl group attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions One common approach is the nucleophilic substitution reaction, where a suitable pyrimidine precursor is reacted with 4-fluorobenzyl chloride in the presence of a base to introduce the fluorophenyl groupThe trifluoromethyl group can be introduced using trifluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzylpiperazin-1-yl)-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine
  • 2-(4-Benzylpiperazin-1-yl)-4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidine
  • 2-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

Uniqueness

2-(4-Benzylpiperazin-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also contributes to its distinct properties, such as increased lipophilicity and metabolic stability .

Properties

Molecular Formula

C22H20F4N4

Molecular Weight

416.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C22H20F4N4/c23-18-8-6-17(7-9-18)19-14-20(22(24,25)26)28-21(27-19)30-12-10-29(11-13-30)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2

InChI Key

UFQPROCUVWBXIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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